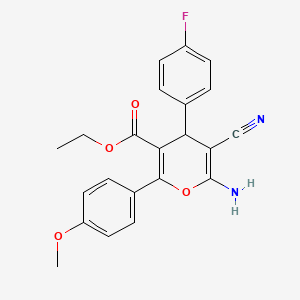![molecular formula C20H21N3O4 B11605137 5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11605137.png)
5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with a unique structure that combines a methoxyphenyl group with a tetrahydropyrimidoquinoline core
Méthodes De Préparation
The synthesis of 5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the methoxyphenyl precursor, followed by cyclization and functionalization steps to form the tetrahydropyrimidoquinoline core. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the tetrahydropyrimidoquinoline core.
Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds within the structure.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its potential as a bioactive compound with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest it may influence signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione include other tetrahydropyrimidoquinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific methoxyphenyl group, which may confer distinct reactivity and bioactivity compared to its analogs .
Propriétés
Formule moléculaire |
C20H21N3O4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
5-(2-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C20H21N3O4/c1-22-18-17(19(25)23(2)20(22)26)15(11-7-4-5-10-14(11)27-3)16-12(21-18)8-6-9-13(16)24/h4-5,7,10,15,21H,6,8-9H2,1-3H3 |
Clé InChI |
DLEFJJYRJJFHFW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OC)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11605054.png)
![(7Z)-3-(4-bromophenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605059.png)
![3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole](/img/structure/B11605066.png)
![12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11605070.png)
![3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B11605074.png)
![(7Z)-3-(3-bromophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605078.png)

![N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605102.png)
![{5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione](/img/structure/B11605105.png)
![N-ethyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605111.png)
![4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11605119.png)

![5-{5-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B11605141.png)
![7-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11605143.png)